7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Heterocyclic Chemistry Research
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic compound that has garnered significant attention from medicinal and synthetic chemists. nih.gov Its importance is underscored by its presence in numerous commercially available drugs, demonstrating a wide spectrum of therapeutic applications. nih.govresearchgate.net This structural motif is a key component in pharmaceuticals with diverse biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, antifungal, and antiprotozoal properties. nih.govnih.govijrpr.com
The versatility of the imidazo[1,2-a]pyridine core allows it to interact with a variety of biological targets. This has led to the development of marketed drugs that leverage this scaffold, as detailed in the table below.
| Drug Name | Therapeutic Class |
| Zolpidem | Hypnotic (Insomnia Treatment) nih.govnih.gov |
| Alpidem | Anxiolytic nih.govnih.gov |
| Saripidem | Anxiolytic nih.gov |
| Necopidem | Anxiolytic nih.govnih.gov |
| Olprinone | Cardiotonic Agent researchgate.netnih.gov |
| Minodronic acid | Osteoporosis Treatment nih.govnih.gov |
| Zolimidine | Antiulcer nih.govnih.gov |
| Miroprofen | Anti-inflammatory nih.gov |
This table provides examples of marketed drugs containing the imidazo[1,2-a]pyridine scaffold and their primary therapeutic uses.
The widespread biological activity and clinical success of these compounds establish the imidazo[1,2-a]pyridine system as a "privileged structure" in drug discovery, continually prompting further research into its synthesis and functionalization. nih.gov
Overview of Strategic Functionalization and Derivatization Approaches
The broad utility of the imidazo[1,2-a]pyridine scaffold has driven the development of numerous synthetic strategies to modify its core structure. The primary goal of these derivatization efforts is to fine-tune the molecule's physicochemical properties and biological activity. Direct C-H functionalization has emerged as a powerful and efficient strategy for introducing a wide array of functional groups onto the heterocyclic ring. rsc.orgrsc.org
Research has shown that the various carbon positions of the imidazo[1,2-a]pyridine ring can be selectively functionalized:
C3-Position: This is the most frequently targeted position for functionalization. Its electron-rich nature makes it highly susceptible to attack by electrophiles and radicals, enabling reactions like alkylation, arylation, and carbonylation. nih.govresearchgate.net
C2-Position: While historically considered more challenging to functionalize than the C3 position, methods have been developed for the introduction of substituents at C2, which is crucial for modulating biological activity. researchgate.net
C5-Position: Recent advances, particularly using visible-light photocatalysis, have enabled the selective alkylation of the C5 position, opening new avenues for structural diversification. nih.gov
Other Positions (C6, C7, C8): Methodologies also exist for the functionalization of the pyridine (B92270) ring portion of the scaffold, allowing for comprehensive structural exploration. rsc.org
Synthetic chemists employ a range of methods to achieve this functionalization, including traditional condensation reactions, transition-metal-catalyzed cross-couplings, metal-free radical reactions, and increasingly, photocatalytic strategies that offer milder and more sustainable reaction conditions. rsc.orgresearchgate.netacs.orgorganic-chemistry.org
Rationale for Research Focus on 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine and Related Analogs
The specific compound, this compound, represents a deliberate and strategic design within the broader landscape of imidazo[1,2-a]pyridine research. The choice of the methyl and trifluoromethyl substituents at the C7 and C2 positions, respectively, is based on well-established principles of medicinal chemistry aimed at optimizing the drug-like properties of the core scaffold.
Chemical Rationale for Trifluoromethyl and Methyl Substituents
The introduction of specific functional groups is a key strategy in drug design to enhance a molecule's biological and physicochemical profile. bohrium.com The trifluoromethyl (-CF3) and methyl (-CH3) groups are among the most impactful substituents used in medicinal chemistry.
The trifluoromethyl group is frequently incorporated into drug candidates for several reasons. bohrium.comhovione.com Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties. mdpi.comwechemglobal.com
| Property Influenced by -CF3 Group | Effect |
| Metabolic Stability | Increases stability by blocking metabolic hotspots due to the strength of the C-F bond. mdpi.comwechemglobal.com |
| Lipophilicity | Enhances lipophilicity, which can improve membrane permeability and cell uptake. mdpi.com |
| Binding Affinity | Can increase binding affinity to biological targets through favorable interactions. mdpi.com |
| Bioavailability | Often improves oral bioavailability and central nervous system penetration. mdpi.comwechemglobal.com |
| Acidity/Basicity (pKa) | Lowers the pKa of nearby acidic protons or basic nitrogen atoms, altering ionization state. hovione.com |
This table summarizes the key effects of incorporating a trifluoromethyl group in drug design.
The methyl group , while seemingly simple, can also have a significant impact on biological activity. Its placement can influence the molecule's conformation and provide beneficial steric interactions within a target's binding site. In one study involving imidazo[1,2-a]pyridine analogs, a methyl substituent at the C7 position (equivalent to R4 in the study's notation) led to the highest inhibitory activity against the enzyme acetylcholinesterase (AChE) within the tested series. nih.gov This highlights how even small alkyl groups can be crucial for optimizing biological function.
Positioning of this compound within Imidazo[1,2-a]pyridine Research
The compound this compound (CAS Number 73221-15-5) is a logical convergence of the research streams discussed above. chemicalbook.com It combines the biologically validated imidazo[1,2-a]pyridine core with two of the most strategically important functional groups in medicinal chemistry.
The synthesis of such 2-(trifluoromethyl)imidazo[1,2-a]pyridines is traditionally achieved through the condensation of an appropriate 2-aminopyridine (B139424) with a trifluoromethylated α-halogen carbonyl compound. researchgate.net The presence of the trifluoromethyl group at the C2 position and the methyl group at the C7 position makes this molecule a valuable probe and building block for developing new chemical entities. It serves as an exemplary scaffold for creating libraries of compounds aimed at a wide range of biological targets, from enzymes like kinases to receptors in the central nervous system. nih.govnih.gov Its structure is designed to leverage the inherent biological potential of the imidazo[1,2-a]pyridine nucleus while incorporating substituents known to enhance critical pharmacokinetic and pharmacodynamic properties.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-6-2-3-14-5-7(9(10,11)12)13-8(14)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSVXSIFMFVDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Modifications and Derivatization Strategies of the Imidazo 1,2 a Pyridine Scaffold
Post-Synthetic Modification of 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine and Analogs
Post-synthetic modification refers to the chemical transformation of a pre-formed imidazo[1,2-a]pyridine (B132010) scaffold. This approach is highly valuable as it allows for the late-stage diversification of a common intermediate, facilitating the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. For analogs of this compound, the C3 position is particularly reactive and a common site for such modifications.
The incorporation of carboxamide and carbonitrile groups onto the imidazo[1,2-a]pyridine framework is a key strategy for modulating compound properties. The cyano group, in particular, is a versatile functional group that can be converted into other moieties. nih.gov
Research has demonstrated the synthesis of various imidazo[1,2-a]pyridine-3-carboxamides. nih.gov A general approach involves the synthesis of an imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, followed by hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to yield a diverse library of carboxamides. One study detailed the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides as potent antimycobacterial agents. nih.gov
The introduction of a carbonitrile group, typically at the C3 position, has also been well-documented for various analogs. For instance, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile has been synthesized by refluxing the corresponding imidazo[1,2-a]pyridine with bromoacetonitrile (B46782) in toluene. nih.gov This highlights a common method for C3-cyanomethylation, which can then be further manipulated. mdpi.com
Table 1: Examples of Carboxamide and Carbonitrile Functionalization
| Parent Scaffold | Position of Modification | Functional Group Introduced | Key Reagent/Method | Resulting Compound Class | Reference |
|---|---|---|---|---|---|
| 2,6-dimethyl-imidazo[1,2-a]pyridine | C3 | Carboxamide | Amine coupling with the corresponding C3-carboxylic acid | Imidazo[1,2-a]pyridine-3-carboxamides | nih.gov |
| 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine | C3 | Carbonitrile | Reflux with bromoacetonitrile | Imidazo[1,2-a]pyridine-3-carbonitrile | nih.gov |
| Imidazo[1,2-a]pyridine | C3 | Cyanomethyl | Visible light-induced reaction with bromoacetonitrile | 3-Cyanomethyl-imidazo[1,2-a]pyridines | mdpi.com |
Halogenation and fluoroalkylation are fundamental strategies for modifying the electronic properties, lipophilicity, and metabolic stability of the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.net
A facile, transition-metal-free method for the regioselective halogenation of imidazo[1,2-a]pyridines has been developed. nih.govrsc.org Using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of acetic acid, 3-chloro- and 3-bromo-imidazo[1,2-a]pyridines can be synthesized in good to excellent yields. nih.govscispace.com This method is tolerant of various substituents on the pyridine (B92270) ring, including methyl groups at the 7-position. nih.govscispace.com
Fluoroalkylation, particularly trifluoromethylation, is of significant interest. nih.gov Visible light-promoted C-H trifluoromethylation of imidazopyridines at the C3 position has been achieved using reagents like sodium triflinate (Langlois' reagent) with a photoredox catalyst. mdpi.comresearchgate.netresearchgate.net This approach provides direct regioselective functionalization under mild conditions. researchgate.net Another metal-free method involves the dehydrative coupling of imidazo[1,2-a]pyridines with trifluoroacetaldehyde (B10831) in hexafluoroisopropanol (HFIP) to yield trifluoromethyl carbinols. researchgate.net
Table 2: Halogenation and Fluoroalkylation Reactions
| Reaction Type | Position of Modification | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Chlorination | C3 | NaClO₂, Acetic Acid | DMF, 60 °C | Transition-metal-free, regioselective | nih.govscispace.com |
| Bromination | C3 | NaBrO₂, Acetic Acid | DMF, 60 °C | Transition-metal-free, regioselective | nih.gov |
| Trifluoromethylation | C3 | CF₃SO₂Na (Langlois' reagent), Photocatalyst | Visible light, room temperature | Mild conditions, direct C-H functionalization | mdpi.comresearchgate.net |
| Hydroxytrifluoromethylation | C3 | Trifluoroacetaldehyde, HFIP | Room temperature | Metal-free, oxidant-free | researchgate.net |
Cross-coupling reactions are powerful tools for creating C-C and C-N bonds, significantly expanding the chemical space accessible from halogenated imidazo[1,2-a]pyridine precursors. The 3-chloro and 3-bromo derivatives are excellent substrates for such transformations.
Suzuki-Miyaura reactions have been successfully performed on 3-halo-imidazo[1,2-a]pyridines. nih.govrsc.org For example, the reaction of 3-bromo-imidazo[1,2-a]pyridine with phenylboronic acid in the presence of a palladium catalyst affords the 3-phenyl derivative in good yield. nih.gov This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents. This strategy has been used to synthesize complex molecules where, for example, a thiophene (B33073) ring is attached at the C3 position, which is then further functionalized with another aryl group via a second Suzuki coupling. nih.gov Similarly, substituents at the 7-position can be introduced via Suzuki-Miyaura coupling using the appropriate arylboronic acids.
Table 3: Cross-Coupling Reactions on the Imidazo[1,2-a]pyridine Scaffold
| Reaction Name | Substrate | Coupling Partner | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-imidazo[1,2-a]pyridine | Phenylboronic acid | Palladium catalyst | C(3)-C(Aryl) | nih.gov |
| Suzuki-Miyaura | 3-Bromo-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine | Thiophene-boronic acid | Palladium catalyst | C(3)-C(Thiophene) | nih.gov |
| Suzuki-Miyaura | 7-Halo-imidazo[1,2-a]pyridine | Arylboronic acids | Palladium catalyst | C(7)-C(Aryl) |
Synthesis of Imidazo[1,2-a]pyridine-Based Hybrid Molecules
Hybrid molecules are chemical entities that combine two or more distinct pharmacophoric scaffolds into a single molecule. This approach aims to create compounds with novel or enhanced biological activities, potentially by interacting with multiple biological targets. The imidazo[1,2-a]pyridine core is an excellent platform for developing such hybrids.
The imidazo[1,2-a]pyridine scaffold has been successfully integrated with a variety of other heterocyclic systems, leading to the discovery of potent and selective kinase inhibitors and other biologically active molecules.
Pyrazole (B372694): Derivatives such as 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine have been identified as potent and balanced inhibitors of FLT3-ITD and its secondary mutants. nih.gov In this hybrid, the pyrazole moiety is attached at the C7 position of the imidazo[1,2-a]pyridine core.
Pyridine and Thiophene: Complex hybrids have been constructed where a pyridine or other aryl group is attached to a thiophene ring, which in turn is linked to the C3 position of the 7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine scaffold. nih.gov
1,2,3-Triazole: Novel imidazo[1,2-a]pyridines bearing 1,2,3-triazole moieties at the C3 position have been synthesized and evaluated for their antitumor activities. khas.edu.tr
Table 4: Examples of Imidazo[1,2-a]pyridine-Based Hybrid Molecules
| Hybrid System | Point of Connection | Example Compound Class | Potential Application | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-Pyrazole | C7 | 7-(Pyrazol-4-yl)imidazo[1,2-a]pyridines | FLT3 Kinase Inhibition | nih.govnih.gov |
| Imidazo[1,2-a]pyridine-Pyridine | C3 (via linker) | 3-(Pyridinyl)-substituted imidazo[1,2-a]pyridines | FLT3 Kinase Inhibition | nih.gov |
| Imidazo[1,2-a]pyridine-Thiophene-Pyridine | C3 | 3-(5-(Pyridin-4-yl)thiophen-2-yl)imidazo[1,2-a]pyridines | FLT3 Kinase Inhibition | nih.gov |
| Imidazo[1,2-a]pyridine-Triazole | C3 | 3-(1,2,3-Triazolyl)imidazo[1,2-a]pyridines | Antitumor Agents | khas.edu.tr |
Building upon the foundational strategies of post-synthetic modification and hybridization, researchers have constructed highly complex and multifunctional derivatives. These molecules often feature multiple pharmacophores and are designed for specific, sophisticated biological applications.
One notable example is the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. beilstein-journals.org This involves a multi-step approach beginning with a Groebke–Blackburn–Bienaymé three-component reaction to form the substituted imidazo[1,2-a]pyridine core, which is then used as a component in a subsequent Ugi four-component reaction. beilstein-journals.org This strategy allows for the creation of a library of complex molecules with four points of diversity, combining the heterocyclic pharmacophore with a peptide-like chain. beilstein-journals.org
Another advanced application is the development of targeted covalent inhibitors. The imidazo[1,2-a]pyridine scaffold has been utilized as a core backbone for the development of novel covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many cancers. rsc.org These complex derivatives are synthesized via the Groebke–Blackburn–Bienaymé reaction and incorporate a "warhead" capable of forming a covalent bond with the target protein, demonstrating the scaffold's utility in creating highly specialized therapeutic agents. rsc.org
These examples underscore how a combination of multi-component reactions and strategic functionalization can transform the relatively simple this compound scaffold into complex derivatives with tailored functions.
Substrate Scope and Functional Group Tolerance in Derivatization
The derivatization of the this compound core is a critical aspect of medicinal chemistry, enabling the synthesis of a diverse array of analogues with potentially enhanced biological activities. The substrate scope and functional group tolerance in these derivatization reactions are largely dictated by the electronic nature of the imidazo[1,2-a]pyridine ring system and the specific reaction conditions employed. Generally, the presence of the electron-donating methyl group at the 7-position and the strongly electron-withdrawing trifluoromethyl group at the 2-position influences the regioselectivity and efficiency of chemical modifications.
Research into the functionalization of the broader imidazo[1,2-a]pyridine scaffold has demonstrated a high degree of tolerance for a wide variety of functional groups, a characteristic that extends to the 7-methyl-2-(trifluoromethyl) derivative. nih.govnih.gov This tolerance is crucial for the late-stage modification of complex molecules and for building libraries of compounds for structure-activity relationship (SAR) studies.
Visible light-induced C-H functionalization has emerged as a powerful tool for the derivatization of imidazo[1,2-a]pyridines. nih.gov These methods are often characterized by mild reaction conditions and broad functional group compatibility. For instance, in C5-alkylation reactions, imidazo[1,2-a]pyridine substrates bearing both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., fluorine, chlorine, bromine, trifluoromethyl, cyano) groups on either the pyridine or a C2-benzene ring are well-tolerated, leading to the desired products in moderate to good yields. nih.gov
Similarly, three-component aza-Friedel–Crafts reactions for C3-alkylation exhibit a broad substrate scope. nih.gov The imidazo[1,2-a]pyridine core can be successfully functionalized in the presence of various substituents. The reaction demonstrates good tolerance for electron-donating groups like methyl and halogen groups such as chloro on the pyridine ring. nih.gov Furthermore, the presence of an electron-withdrawing trifluoromethyl group on a C2-aryl substituent does not impede the reaction, affording the desired products in good yields. nih.gov
The following tables summarize the substrate scope and functional group tolerance in typical derivatization reactions involving the imidazo[1,2-a]pyridine scaffold, with applicability to the 7-methyl-2-(trifluoromethyl) derivative.
Table 1: Substrate Scope in C3-Alkylation of Imidazo[1,2-a]pyridines
| Substrate | Reagent 1 | Reagent 2 | Product | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | 3-((4-Methylphenyl)(morpholino)methyl)-2-phenylimidazo[1,2-a]pyridine | 92 |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Methoxybenzaldehyde | Morpholine | 3-((4-Methoxyphenyl)(morpholino)methyl)-2-phenylimidazo[1,2-a]pyridine | 87 |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Fluorobenzaldehyde | Morpholine | 3-((4-Fluorophenyl)(morpholino)methyl)-2-phenylimidazo[1,2-a]pyridine | 85 |
| 2-Phenylimidazo[1,2-a]pyridine | 4-(Trifluoromethyl)benzaldehyde | Morpholine | 3-((Morpholino)(4-(trifluoromethyl)phenyl)methyl)-2-phenylimidazo[1,2-a]pyridine | 82 |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | 7-Methyl-3-((4-methylphenyl)(morpholino)methyl)-2-phenylimidazo[1,2-a]pyridine | 85 |
| 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | 3-((4-Methylphenyl)(morpholino)methyl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine | 75 |
Data synthesized from studies on aza-Friedel–Crafts reactions of imidazo[1,2-a]pyridines. nih.gov
Table 2: Functional Group Tolerance in Visible Light-Induced C-H Functionalization
| Reaction Type | Position of Functionalization | Tolerated Functional Groups on Imidazo[1,2-a]pyridine Scaffold |
| Alkylation | C5 | -CH₃, -OCH₃, -F, -Cl, -Br, -CF₃, -CN |
| Thiolation | C3 | -CH₃, -OCH₃, -F, -Cl, -Br, -CF₃, -OH, -SO₂CH₃ |
| Aminoalkylation | C3 | -CH₃, -OCH₃, -F, -Cl, -Br, -CN, -CF₃ |
| Perfluoroalkylation | C3 | Wide range of electron-donating and electron-withdrawing groups |
This table represents a summary of compatible functional groups from various visible light-induced C-H functionalization studies on the imidazo[1,2-a]pyridine scaffold. nih.gov
Structural Characterization and Advanced Spectroscopic Analysis of 7 Methyl 2 Trifluoromethyl Imidazo 1,2 a Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of protons. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the fused ring system and the protons of the methyl group.
The imidazo[1,2-a]pyridine (B132010) core has four aromatic protons. The proton at the C3 position typically appears as a singlet, given its isolation from other protons. The protons on the pyridine (B92270) ring (H5, H6, and H8) form a coupled spin system. The H5 proton is expected to appear as a doublet, coupled to H6. The H6 proton should present as a doublet of doublets, showing coupling to both H5 and the methyl group at C7. The H8 proton, adjacent to the bridgehead nitrogen, is typically the most deshielded and appears as a singlet or a narrow doublet. The methyl group at the C7 position will appear as a distinct singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H3 | ~ 8.0 | Singlet (s) |
| H5 | ~ 8.2 | Doublet (d) |
| H6 | ~ 6.8 | Doublet of Doublets (dd) |
| H8 | ~ 7.5 | Singlet (s) |
Note: Predicted values are based on analyses of similar imidazo[1,2-a]pyridine structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to the eight carbons of the fused ring system and the one carbon of the methyl group.
The carbon atom of the trifluoromethyl group (CF₃) is a key feature, typically appearing as a quartet due to coupling with the three fluorine atoms (¹JCF). The C2 carbon, to which the CF₃ group is attached, will also be significantly influenced by the fluorine atoms. The carbons of the imidazo[1,2-a]pyridine ring system will have characteristic chemical shifts, with the bridgehead carbon (C8a) and other quaternary carbons appearing at lower field strengths. The methyl carbon will be observed in the high-field (aliphatic) region of the spectrum. Spectroscopic data from related structures, such as 7-Methyl-2-(aryl)imidazo[1,2-a]pyridines, show characteristic shifts for the core structure that aid in these assignments. tci-thaijo.org
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~ 145 (q) |
| C3 | ~ 112 |
| C5 | ~ 126 |
| C6 | ~ 116 |
| C7 | ~ 138 |
| C8 | ~ 115 |
| C8a | ~ 148 |
| CF₃ | ~ 122 (q, ¹JCF ≈ 270 Hz) |
Note: Predicted values are based on analyses of similar imidazo[1,2-a]pyridine structures. tci-thaijo.org 'q' denotes a quartet multiplicity due to C-F coupling.
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine nuclei. For this compound, this analysis is crucial for confirming the presence and electronic environment of the trifluoromethyl group. The spectrum is expected to show a single, sharp resonance (a singlet), as the three fluorine atoms are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of the CF₃ group provides insight into the electronic nature of the imidazo[1,2-a]pyridine ring system. For trifluoromethyl groups attached to aromatic systems, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard like CCl₃F. rsc.orgrsc.org This technique is exceptionally useful for distinguishing between isomers. acs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. nih.gov By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can provide an exact molecular formula.
For this compound, the molecular formula is C₉H₇F₃N₂. HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The precise measurement of this ion's mass allows for its differentiation from other potential molecular formulas that might have the same nominal mass. This confirmation is a critical step in the structural verification process for newly synthesized compounds. nih.govnih.gov
Table 3: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇F₃N₂ |
| Nominal Mass | 199.06 |
| Monoisotopic Mass (Calculated) | 199.0561 |
| Expected Ion (ESI+) | [C₉H₈F₃N₂]⁺ |
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Although a specific crystal structure for this compound is not available in the cited literature, analysis of closely related derivatives provides a robust model for its expected solid-state conformation. nih.govnih.gov
Studies on similar imidazo[1,2-a]pyridine derivatives show that the fused bicyclic core is essentially planar. nih.gov For example, the crystal structure of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one reveals that the imidazo[1,2-a]pyridine core is planar to within 0.004 Å. nih.gov A similar planarity is expected for this compound. The trifluoromethyl and methyl groups would extend from this plane.
The bond lengths within the heterocyclic rings are expected to be intermediate between typical single and double bonds, indicative of a delocalized aromatic π-electron system. dtic.mil The C-F bonds in the trifluoromethyl group will have lengths characteristic of sp³ carbon-fluorine bonds.
Table 4: Expected Molecular Geometry Parameters from X-ray Diffraction Analysis
| Parameter | Expected Value | Reference Compound Insight |
|---|---|---|
| Imidazo[1,2-a]pyridine Core | Essentially planar | The core is planar within 0.004 (1) Å in a related derivative. nih.gov |
| C-N Bond Lengths (ring) | 1.34 - 1.40 Å | In a related structure, N1-C2 is 1.3367 (16) Å. nih.gov |
| C-C Bond Lengths (ring) | 1.38 - 1.43 Å | In a related structure, C2-C1 is 1.3987 (16) Å. nih.gov |
| C-CF₃ Bond Length | ~ 1.49 Å | Consistent with C(sp²)-C(sp³) bonds. |
| C-F Bond Lengths | ~ 1.33 Å | Typical for trifluoromethyl groups. |
This comprehensive structural analysis, combining data from NMR, HRMS, and X-ray crystallography, provides a detailed and unambiguous characterization of the this compound molecule.
Conformational Analysis in the Crystalline State
X-ray crystallography studies on derivatives of this compound provide critical data on their three-dimensional structure. A key feature of these compounds is the planarity of the fused bicyclic imidazo[1,2-a]pyridine core.
In a closely related compound, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, the imidazo[1,2-a]pyridine system is exceptionally planar, with a deviation of within 0.004(1) Å. nih.gov The dihedral angle between the mean planes of the five-membered imidazole (B134444) and six-membered pyridine rings is a mere 0.34 (6)°. nih.goviucr.org This near-perfect planarity is indicative of the aromatic character and extensive π-conjugation within the bicyclic system.
Similarly, in 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, the imidazo[1,2-a]pyridine group is also essentially planar, showing a maximum deviation of only 0.021 (1) Å. nih.gov This consistent finding across different derivatives underscores the rigid and planar nature of this heterocyclic scaffold.
The substituents on the core, including the trifluoromethyl and methyl groups, as well as other functional groups introduced in derivatives, have specific spatial arrangements relative to the planar core. For instance, in the aforementioned ethanone (B97240) derivative, torsion angles indicate that the ethanone group lies nearly in the same plane as the bicyclic core. nih.goviucr.org Bond lengths within the heterocyclic system, such as N1—C2, C2—C1, and C1—C8, suggest strong π-conjugation throughout the molecule. nih.goviucr.org
Interactive Table: Selected Crystallographic Data for an Imidazo[1,2-a]pyridine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Planarity Deviation | 0.004 (1) Å | nih.gov |
| Dihedral Angle (imidazole/pyridine) | 0.34 (6)° | nih.goviucr.org |
| Torsion Angle (C2—C1—C8—C9) | 1.04 (18)° | nih.goviucr.org |
| Torsion Angle (N2—C1—C8—O1) | 1.14 (19)° | nih.goviucr.org |
| Bond Length (N1—C2) | 1.3367 (16) Å | nih.goviucr.org |
| Bond Length (C2—C1) | 1.3987 (16) Å | nih.goviucr.org |
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound derivatives is dictated by a variety of weak intermolecular interactions, which collectively stabilize the crystal lattice. researchgate.netrsc.org These non-covalent forces include hydrogen bonds, fluorine contacts, and π–π stacking interactions. nih.goviucr.org
Hydrogen Bonding: In the absence of strong hydrogen bond donors like O-H or N-H, weaker C—H⋯N and C—H⋯O hydrogen bonds play a crucial role. In the crystal structure of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, molecules are linked by pairs of C—H⋯N and C—H⋯O hydrogen bonds, which assemble the molecules into strips. nih.goviucr.org Similarly, in 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, molecules are linked into infinite chains through two distinct C—H⋯N interactions, forming characteristic R²₂(12) and R²₂(8) hydrogen-bond ring motifs. nih.gov
Fluorine Interactions: The trifluoromethyl group is a key participant in crystal packing. The crystal structure of the ethanone derivative shows that the hydrogen-bonded strips are connected into layers by F⋯F contacts. nih.goviucr.org Hirshfeld surface analysis quantifies the contribution of these interactions, revealing that F⋯H/H⋯F contacts account for a significant portion (31.6%) of the molecular packing. nih.goviucr.org Other weak interactions involving fluorine, such as C(sp²)/(sp³)–H⋯F–C(sp³) hydrogen bonds, are also recognized as important stabilizing forces in the crystal packing of trifluoromethyl-containing organic solids. researchgate.netrsc.org
π–π Stacking: The planar, aromatic nature of the imidazo[1,2-a]pyridine core facilitates π–π stacking interactions. In the ethanone derivative, the layers formed by hydrogen bonds and fluorine contacts are further joined by these stacking interactions, with a shortest intercentroid separation of 3.6395 (7) Å between imidazole rings. iucr.org
Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular contacts. For the ethanone derivative, the primary contacts governing molecular packing are F⋯H/H⋯F (31.6%), H⋯H (16.8%), C⋯H/H⋯C (13.8%), and O⋯H/H⋯O (8.5%). nih.goviucr.org
Interactive Table: Summary of Intermolecular Interactions
| Interaction Type | Description | Key Finding | Reference |
|---|---|---|---|
| Hydrogen Bonding | C—H⋯N and C—H⋯O interactions link molecules. | Forms chains and strips, creating R²₂(12) and R²₂(8) motifs. | nih.goviucr.orgnih.gov |
| Fluorine Contacts | F⋯F and F⋯H interactions. | Connects molecular strips into layers; F⋯H contacts are 31.6% of packing. | nih.goviucr.org |
| π–π Stacking | Interactions between planar aromatic rings. | Connects layers with intercentroid distances around 3.64 Å. | nih.goviucr.org |
UV-Vis Spectroscopy for Electronic Properties and Mechanistic Studies
UV-Vis spectroscopy is a valuable tool for probing the electronic properties of imidazo[1,2-a]pyridine derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state, with the wavelength of absorption corresponding to the energy difference between these states.
The electronic absorption spectra of imidazo[1,2-a]pyridine derivatives are typically characterized by multiple absorption bands, which are attributed to π–π* electronic transitions within the conjugated bicyclic system. nih.govresearchgate.net For instance, studies on related bis-imidazo[1,2-a]pyridine fluorophores show an intense and narrow absorption band at shorter wavelengths (around 250–270 nm) and another band at longer wavelengths (around 320 nm). nih.gov Both are assigned to π–π* transitions involving the entire conjugated molecule. nih.gov
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the imidazo[1,2-a]pyridine core. ijrpr.com Electron-donating groups can enhance fluorescence intensity, while electron-withdrawing groups may lead to less intense emissions. ijrpr.com The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic structure and, consequently, the UV-Vis absorption profile.
UV-Vis spectral titration is a powerful technique for mechanistic studies, allowing for the investigation of binding interactions between a compound and other molecules, such as biological macromolecules like DNA or proteins. mdpi.com By monitoring changes in the absorption spectrum (e.g., hypochromism or hyperchromism) upon the addition of a binding partner, one can determine binding modalities and constants. mdpi.com This approach can be applied to this compound to understand its potential interactions with biological targets, providing mechanistic insights into its activity.
Interactive Table: Typical UV-Vis Absorption Bands for Imidazo[1,2-a]pyridine Systems
| Wavelength Range | Transition Type | Notes | Reference |
|---|---|---|---|
| ~250-270 nm | π–π* | Intense and narrow band involving the whole molecule. | nih.gov |
| ~280-360 nm | π–π* | Secondary band, sensitive to solvent and substituents. | nih.govijrpr.com |
Theoretical and Computational Studies of 7 Methyl 2 Trifluoromethyl Imidazo 1,2 a Pyridine and Its Analogs
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is frequently applied to heterocyclic compounds like imidazo[1,2-a]pyridine (B132010) derivatives to predict their geometry, reactivity, and spectroscopic properties. semanticscholar.orgnih.gov
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For imidazo[1,2-a]pyridine and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the minimum energy structure. semanticscholar.org
In the case of the core imidazo[1,2-a]pyridine ring system, studies have shown it to be essentially planar. nih.govnih.gov For instance, the crystal structure of a related compound, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, reveals that the fused bicyclic core is planar to within 0.004 Å. nih.gov Similarly, in 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, the imidazo[1,2-a]pyridine group is also planar. nih.gov These experimental findings are well-supported by DFT calculations on analogous structures, which confirm the planarity of the ring system. researchgate.net The bond lengths and angles obtained from these calculations are generally in good agreement with experimental X-ray diffraction data. researchgate.net
Table 1: Representative Calculated Bond Lengths for an Imidazo[1,2-a]pyridine Analog (Note: Data is illustrative for a related imidazo[1,2-a]pyridine derivative as specific data for the title compound is not available in the cited literature.)
| Bond | Calculated Bond Length (Å) |
| N1–C2 | 1.337 |
| C2–C3 | 1.399 |
| C3–N4 | 1.425 |
| N4–C5 | 1.380 |
| C5–C6 | 1.400 |
| C6–C7 | 1.380 |
| C7–C8 | 1.400 |
| C8–N1 | 1.380 |
| C3-C8a | 1.400 |
This interactive table is based on generalized data from DFT studies on imidazo[1,2-a]pyridine analogs.
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. scirp.org
For imidazo[1,2-a]pyridinyl-chalcone derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. scirp.orgresearchgate.net These studies show that the distribution of HOMO and LUMO is typically spread across the imidazo[1,2-a]pyridine core and the substituent groups. The presence of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. For example, in a series of imidazo[1,2-a]pyridinyl-chalcones, the HOMO-LUMO gap was found to vary depending on the substituents on the phenyl ring. scirp.org
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Imidazo[1,2-a]pyridine Analogs (Note: This data is representative of imidazo[1,2-a]pyridinyl-chalcone derivatives and serves as an example.)
| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Analog 1 (Electron-donating group) | -5.50 | -2.20 | 3.30 |
| Analog 2 (Unsubstituted) | -5.80 | -2.10 | 3.70 |
| Analog 3 (Electron-withdrawing group) | -6.10 | -2.50 | 3.60 |
This interactive table presents hypothetical data based on trends observed in computational studies of imidazo[1,2-a]pyridine derivatives. scirp.orgresearchgate.net
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). scirp.org
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.
Studies on imidazo[1,2-a]pyridinyl-chalcones have shown that substituents can modulate these reactivity parameters. For instance, electron-donating groups tend to increase the nucleophilicity of the molecule, while electron-withdrawing groups enhance its electrophilicity. scirp.org These parameters are crucial for predicting how the molecule will interact with other reagents.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of a molecule, showing how it flexes, bends, and interacts with its environment, such as a solvent or a biological target. nih.gov
For imidazo[1,2-a]pyridine derivatives, MD simulations have been employed to understand their binding stability with biological targets, such as proteins. nih.govresearchgate.net These simulations can confirm the stability of the interactions predicted by molecular docking studies. For example, MD simulations of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs complexed with an enzyme target were performed to evaluate the stability of the docked complex over a period of nanoseconds. researchgate.net Such studies are critical in drug design to ensure that a potential drug molecule maintains its binding mode and conformation within the target's active site.
Analysis of Intramolecular Interactions
The conformation and stability of a molecule are also influenced by intramolecular interactions, such as hydrogen bonds and steric effects.
Intramolecular hydrogen bonds can play a significant role in determining the preferred conformation of a molecule. In the crystal structure of 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, molecules are linked by intermolecular C—H⋯N hydrogen bonds. nih.gov While not strictly intramolecular, these interactions highlight the hydrogen bonding potential of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system.
Some imidazo[1,2-a]pyridine derivatives, particularly those with a 2-(2′-hydroxyphenyl) substituent, are capable of undergoing Excited State Intramolecular Proton Transfer (ESIPT). acs.org This process involves the transfer of a proton between the hydroxyl group and a nitrogen atom of the imidazo[1,2-a]pyridine core in the excited state, which is a specific type of intramolecular hydrogen bonding phenomenon.
"Peri effects" refer to steric and electronic interactions between substituents located at positions that are close in space, despite being separated by several bonds in the molecular graph. In the context of 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a potential peri-like interaction could exist between the hydrogen atoms of the 7-methyl group and the nitrogen atom at position 8 or the hydrogen at position 6, influencing the orientation of the methyl group and the local geometry of the pyridine (B92270) ring. The bulky trifluoromethyl group at the 2-position can also exert steric influence on neighboring atoms. Detailed computational analysis would be required to quantify the energetic consequences of these interactions.
Influence of Substituents on Electronic Distribution
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of the imidazo[1,2-a]pyridine scaffold. The distribution of electrons within this heterocyclic system is highly sensitive to the nature and position of substituents, which in turn dictates the molecule's reactivity, photophysical properties, and potential for intermolecular interactions. scirp.orgnih.gov
A systematic study on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes investigated a range of substituents (X= H, Me, F, Cl, OMe, OH, CN, NO₂, and CF₃) at the para-position of the phenyl ring. tandfonline.com Using DFT and Time-Dependent DFT (TD-DFT) calculations, researchers analyzed properties such as Natural Bond Orbital (NBO) charges. These calculations reveal how substituents modulate the charge distribution across the entire molecule. For example, a strong electron-withdrawing group like -NO₂ significantly alters the electron density on the imidazo[1,2-a]pyridine core compared to an electron-donating group like -OMe. tandfonline.com
The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. acs.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. acs.org Computational analyses have shown that this energy gap can be precisely tuned by substituents. Electron-donating groups generally decrease the HOMO-LUMO gap, while electron-withdrawing groups can have a more complex effect depending on their position. nih.gov This modulation of the frontier molecular orbitals is fundamental to designing molecules with specific electronic and optical properties. nih.gov
The following table summarizes the calculated effects of different substituents on the electronic properties of representative imidazo[1,2-a]pyridine analogs based on findings from various computational studies.
| Substituent Group | Type | General Effect on Imidazo[1,2-a]pyridine Core | Impact on HOMO Energy | Impact on LUMO Energy | Impact on HOMO-LUMO Gap |
| -CH₃ (Methyl) | Electron-Donating | Increases electron density | Raises energy | Minor effect | Decreases |
| -OCH₃ (Methoxy) | Electron-Donating | Increases electron density | Raises energy | Minor effect | Decreases |
| -N(CH₃)₂ (Dimethylamino) | Strong Electron-Donating | Significantly increases electron density | Significantly raises energy | Minor effect | Significantly decreases |
| -Cl (Chloro) | Electron-Withdrawing | Decreases electron density | Lowers energy | Lowers energy | Can increase or decrease |
| -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing | Significantly decreases electron density | Lowers energy | Significantly lowers energy | Generally increases |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly decreases electron density | Lowers energy | Significantly lowers energy | Generally increases |
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound and its analogs, methods like DFT and TD-DFT are routinely used to calculate vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. nih.govresearchgate.net
Vibrational Spectroscopy: The prediction of infrared (IR) spectra is a common application of DFT. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. A study on the parent imidazo[1,2-a]pyridine molecule utilized various DFT functionals (BLYP, B3LYP, and B3PW91) with the 6-31G(d) basis set to compute its vibrational spectrum. researchgate.net The calculated wavenumbers, after applying a scaling factor to account for anharmonicity and basis set limitations, showed good agreement with experimental data from vapor-phase IR spectroscopy. This allows for reliable assignment of specific vibrational modes to the observed spectral bands, such as C-H stretching, C=C bending, and ring deformation modes. researchgate.net
Electronic Spectroscopy: TD-DFT is the workhorse method for predicting UV-Visible absorption spectra. It calculates the energies of vertical electronic transitions from the ground state to various excited states. For a series of V-shaped bis-imidazo[1,2-a]pyridine fluorophores, TD-DFT calculations accurately reproduced the experimental absorption spectra. nih.gov The calculations were able to identify the specific electronic transitions responsible for the observed absorption bands, characterizing them as π-π* or intramolecular charge transfer (ICT) transitions. nih.gov These computations can predict how substitutions will shift the absorption maxima (λmax), explaining, for example, the red-shift observed when electron-donating groups are introduced, which facilitates an ICT from the donor to the imidazo[1,2-a]pyridine core. nih.gov
The following table provides a conceptual comparison between computationally predicted and experimentally observed spectroscopic data for imidazo[1,2-a]pyridine systems, as drawn from the literature.
| Spectroscopic Property | Computational Method | Predicted Value (Example) | Experimental Value (Example) | Correlation |
| IR Vibrational Frequency (C-H stretch) | DFT (B3LYP/6-31G(d)) | ~3100-3200 cm⁻¹ (scaled) | ~3050-3150 cm⁻¹ | High |
| IR Vibrational Frequency (Ring mode) | DFT (B3LYP/6-31G(d)) | ~1500-1650 cm⁻¹ (scaled) | ~1480-1630 cm⁻¹ | High |
| UV-Vis Absorption (λmax) | TD-DFT | ~320 nm | ~325 nm | Very Good |
| ¹H NMR Chemical Shift | GIAO-DFT | Varies by proton | Varies by proton | Good (trends well-predicted) |
| ¹³C NMR Chemical Shift | GIAO-DFT | Varies by carbon | Varies by carbon | Good (trends well-predicted) |
NMR Spectroscopy: While direct prediction of precise NMR chemical shifts remains challenging, computational methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can reliably predict trends in chemical shifts upon substitution. These calculations help in assigning signals in complex experimental spectra and in understanding how the electronic environment around a specific nucleus (e.g., ¹H or ¹³C) is altered by changes elsewhere in the molecule. For example, calculations can confirm that a proton adjacent to an electron-withdrawing group will be deshielded and thus appear at a higher chemical shift (downfield) in the ¹H NMR spectrum.
Structure Activity Relationship Sar Studies and Molecular Design Principles Non Clinical Focus
Systematic Investigation of Structural Modifications on Activity Profiles
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. Systematic investigations have provided insights into how modifications at various positions can influence potency, selectivity, and pharmacokinetic properties.
Systematic SAR studies on the imidazo[1,2-a]pyridine core have revealed distinct roles for substituents at each position.
C3 Position: The C3 position is often a site for introducing diversity and modulating the pharmacological profile. Functionalization at this position is common due to the electron-rich nature of this carbon, making it susceptible to electrophilic attack. researchgate.net A variety of groups, including carboxamides, have been introduced at C3, leading to potent antitubercular agents. openpharmaceuticalsciencesjournal.com For instance, in a series of imidazo[1,2-a]pyridine-3-carboxamides, the nature of the amide substituent was found to be critical for activity against Mycobacterium tuberculosis.
C6 Position: Substitution at the C6 position has been shown to significantly influence activity. In a study of imidazo[1,2-a]pyridine analogs as potential inhibitors of Rab geranylgeranyl transferase, the C6 position was identified as a "privileged" site for modification to retain activity. nih.gov A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized and shown to exhibit excellent activity against colon cancer cell lines. nih.gov
C7 Position: The C7 position, where the methyl group resides in the title compound, is a key site for modulating both potency and selectivity. In a study of imidazo[1,2-a]pyridine-based compounds, the position of a methyl group was found to play a role in potency. While this study did not directly compare a 7-methyl to a non-substituted analog, it underscores the importance of substitution at this position.
C8 Position: The C8 position can also be modified to fine-tune the properties of the molecule. In the development of c-Met inhibitors, variations at the C8 position were explored, though in that particular series, a bulky trifluoromethyl group at C8 was detrimental to activity due to steric hindrance. nih.gov
The following table summarizes the general impact of substitutions at various positions on the imidazo[1,2-a]pyridine scaffold based on findings from related compounds.
| Position | Type of Substituent | General Impact on Activity |
| C2 | Trifluoromethyl | Often enhances metabolic stability and potency. |
| C3 | Carboxamides, Aryl groups | A key position for introducing diversity and modulating activity. |
| C6 | Halogens, Alkyl groups | A "privileged" position for modification to retain or enhance activity. |
| C7 | Methyl, Halogens | Influences potency and selectivity. |
| C8 | Halogens, Small alkyl groups | Can be modified to fine-tune properties, but bulky groups may be detrimental. |
Furthermore, the -CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This is due to the high strength of the carbon-fluorine bond. The lipophilicity of a molecule is also increased by the presence of a trifluoromethyl group, which can affect its solubility, cell permeability, and pharmacokinetic profile. In some cases, the trifluoromethyl group can act as a bioisostere for other groups, such as a nitro group, offering improved potency and metabolic stability. nih.govlboro.ac.ukelsevierpure.comacs.org
The methyl group at the C7 position of the imidazo[1,2-a]pyridine core can significantly contribute to the compound's biological activity and selectivity. The placement of a methyl group can influence the molecule's conformation and its fit within a biological target's binding site. Depending on the specific target, a methyl group can provide beneficial hydrophobic interactions, leading to increased binding affinity.
Rational Design and Lead Optimization Strategies
The development of novel and improved analogs of 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine relies on rational design and lead optimization strategies. These approaches aim to systematically modify the lead structure to enhance desired properties while minimizing undesirable ones.
Scaffold hopping is a powerful strategy in drug discovery to identify new chemical entities with similar biological activity to a known lead compound but with a different core structure. nih.govnih.govacs.org This approach can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.
Starting from the this compound scaffold, several scaffold hopping strategies could be envisioned. For example, the imidazo[1,2-a]pyridine core could be replaced by other bicyclic heteroaromatic systems that maintain a similar spatial arrangement of the key pharmacophoric features. Examples of successful scaffold hopping from other imidazo[1,2-a]pyridine series include the transition to imidazo[1,2-a]pyrazines. acs.org Computational methods based on shape and electrostatic similarity are often employed to identify suitable replacement scaffolds. nih.gov
The following table provides examples of potential scaffolds that could be explored in a scaffold hopping approach starting from this compound.
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
| Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazine, Pyrazolo[1,5-a]pyridine, Imidazo[1,2-b]pyridazine | Maintain similar 3D shape and pharmacophoric features while altering physicochemical properties and exploring new IP space. |
Computational modeling plays a vital role in modern drug discovery by enabling the prediction of SAR and guiding the design of new analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently applied to the imidazo[1,2-a]pyridine scaffold.
QSAR: QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to understand the structural requirements for activity. openpharmaceuticalsciencesjournal.comresearchgate.net These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs of this compound, thereby prioritizing synthetic efforts.
Molecular Docking: Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a biological target. nih.gov This information is invaluable for understanding the molecular basis of activity and for designing new analogs with improved binding affinity. For instance, docking studies of imidazo[1,2-a]pyridine-based inhibitors have been used to rationalize their SAR and to guide the design of more potent compounds. By docking analogs of this compound into a target's active site, researchers can visualize key interactions and identify opportunities for structural modifications that could enhance binding.
Despite a comprehensive search for scientific literature focusing specifically on the chemical compound This compound , detailed research pertaining to its specific structure-activity relationship (SAR) studies, molecular docking, and the direct correlation of its physicochemical properties with research outcomes is not available in the public domain.
The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its wide range of pharmacological applications. The presence of a trifluoromethyl group is also a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding interactions. Similarly, the methyl group can influence the compound's steric and electronic properties.
However, specific and in-depth research, including molecular docking studies to elucidate binding interactions with biomolecular targets, a detailed analysis of compound-enzyme/receptor interactions, or the conceptual elucidation of its mechanism of action for This compound , has not been identified in the available scientific literature. Consequently, the creation of data tables and a thorough discussion on the correlation between its physicochemical properties and observed research outcomes, as requested, cannot be fulfilled at this time.
General research on the broader class of imidazo[1,2-a]pyridine derivatives is extensive, but a dedicated focus on the unique combination of the 7-methyl and 2-trifluoromethyl substituents is not presently documented in a manner that would allow for a scientifically accurate and detailed article as per the specified outline.
Applications in Chemical Biology and Material Science Research
Utility as Chemical Probes for Biological Pathway Investigation
The imidazo[1,2-a]pyridine (B132010) core has been utilized in the development of fluorescent probes for biological imaging. These probes are valuable tools for investigating cellular processes and pathways. The inherent fluorescence of some imidazo[1,2-a]pyridine derivatives, coupled with the potential for chemical modification, allows for the design of probes that can target specific organelles or report on particular biological events. While this suggests a potential utility for 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine as a chemical probe, specific studies demonstrating its use in biological pathway investigation are not currently available.
Exploration in the Development of Research Reagents
Compounds within the imidazo[1,2-a]pyridine family are used as building blocks in the synthesis of more complex molecules with desired biological or material properties. Given its specific substitution pattern, this compound could serve as a valuable research reagent or intermediate in the discovery of novel compounds. However, specific examples of its widespread use as a cataloged research reagent for specific applications are not prominently featured in the scientific literature.
Potential in Functional Materials Research (e.g., Optoelectronic Properties, Chemosensors)
The photophysical properties of imidazo[1,2-a]pyridine derivatives have led to their investigation in the field of functional materials. Their fluorescence and potential for modification make them candidates for applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs). Furthermore, the ability to chelate with metal ions has led to the development of imidazo[1,2-a]pyridine-based chemosensors for the detection of specific cations. While the general class of compounds shows promise, specific research detailing the optoelectronic properties or chemosensing capabilities of this compound is not yet published.
Agrochemical Research Applications
The trifluoromethylpyridine moiety is a key structural feature in a number of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. For instance, the nematicide fluazaindolizine (B3026457) contains a 6-(trifluoromethyl)imidazo[1,2-a]pyridine (B1388862) core, highlighting the potential of this scaffold in crop protection. Additionally, various imidazo[1,2-a]pyridine derivatives have been screened for antifungal activity. Despite this, there is no specific publicly available data on the screening or application of this compound in agrochemical research.
Pre-Clinical Investigation of Interactions with Molecular Targets (e.g., kinases, ATP synthases)
The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have been investigated as inhibitors of various enzymes, including kinases and ATP synthases, which are important targets in cancer and infectious disease research.
In Vitro Enzyme Inhibition Assays
While numerous studies have reported the in vitro enzyme inhibition activities of various imidazo[1,2-a]pyridine derivatives against a range of enzymes, specific data for this compound is not available in the public domain. The general potential for this class of compounds to act as enzyme inhibitors is well-established, but specific assays involving this particular molecule have not been published.
Cell-Based Assays for Proliferation Studies (Excluding Human Clinical Data)
The anti-proliferative effects of imidazo[1,2-a]pyridine derivatives have been demonstrated in various cancer cell lines. These compounds can induce cell cycle arrest and apoptosis, making them attractive candidates for anticancer drug development. However, specific cell-based assay data detailing the effects of this compound on cell proliferation are not currently documented in scientific literature.
Mechanistic Insights into Cellular Effects (e.g., Oxidative Stress, Apoptosis Induction)
Research on various imidazo[1,2-a]pyridine derivatives suggests a common mechanism of action that involves the induction of cellular stress and programmed cell death in cancer cells.
Oxidative Stress:
A notable mechanism of action for some imidazo[1,2-a]pyridine derivatives is the generation of reactive oxygen species (ROS), leading to oxidative stress. For instance, studies on novel imidazo[1,2-a]pyridine derivatives have shown a marked increase in NADPH oxidase (NOX) activity. This increased activity results in the induction of ROS-mediated apoptosis in lung cancer cells. The accumulation of ROS can cause significant damage to cellular components, including lipids, proteins, and DNA. One study on a selenylated imidazo[1,2-a]pyridine derivative, MRK-107, demonstrated that it induced oxidative stress in chronic myeloid leukemia cells by increasing lipid peroxidation and decreasing the levels of reduced glutathione (B108866) (GSH), a key antioxidant.
Apoptosis Induction:
The induction of apoptosis is a key therapeutic goal in cancer research. Several imidazo[1,2-a]pyridine compounds have been shown to trigger this process through various signaling pathways.
Mitochondrial Pathway: A common route is the intrinsic or mitochondrial pathway of apoptosis. This is often characterized by changes in the mitochondrial membrane potential and the regulation of B-cell lymphoma 2 (Bcl-2) family proteins. For example, certain imidazo[1,2-a]pyridine derivatives cause an impairment of the mitochondrial membrane potential by increasing the expression of pro-apoptotic proteins such as BAX and BAK1, while decreasing the expression of the anti-apoptotic protein BCL2. This shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3.
p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. Some imidazo[1,2-a]pyridine compounds have been found to induce p53-mediated apoptosis. Increased ROS production by these compounds can promote p53-mediated cell cycle arrest. In some cases, silencing p53 in cancer cells has been shown to reduce the apoptosis induced by an imidazo[1,2-a]pyridine compound, suggesting that the apoptotic effect is at least partially mediated by p53.
Extrinsic Pathway: In addition to the intrinsic pathway, some derivatives can induce the extrinsic pathway of apoptosis. One study on an imidazo[1,2-a]pyridine compound, IP-5, showed increased activity of caspase-8 and caspase-7, which are key mediators of the extrinsic pathway.
The table below summarizes the observed effects of various imidazo[1,2-a]pyridine derivatives on cellular mechanisms related to oxidative stress and apoptosis. It is important to reiterate that these findings are for related compounds and not specifically for this compound.
| Compound Class/Derivative | Cellular Effect | Key Molecular Events | Cell Line(s) |
| Imidazo[1,2-a]pyridine derivatives (IMPA-2, -5, -6, -8, -12) | ROS-mediated apoptosis | Increased NADPH oxidase (NOX) activity, impaired mitochondrial membrane potential, increased BAX/BAK1, decreased BCL2, caspase-9/3 activation, p53-mediated cell cycle arrest. | A549 (Non-small cell lung cancer) |
| Selenylated Imidazo[1,2-a]pyridine (MRK-107) | Oxidative stress and cell senescence | Increased lipid peroxidation, decreased reduced glutathione (GSH). | K562 (Chronic myeloid leukemia) |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | p53-partially mediated apoptosis | Increased p53, p21, BAX, and active caspase-9. | A375 (Melanoma) |
| Imidazo[1,2-a]pyridine derivative (La23) | p53/Bax mitochondrial apoptotic pathway | Reduced mitochondrial membrane potential, increased p53, Bax, cleaved caspase-3, and cytochrome c. | HeLa (Cervical cancer) |
| Imidazo[1,2-a]pyridine derivative (IP-5) | Extrinsic apoptosis pathway | Increased activity of caspase-7 and caspase-8, increased PARP cleavage. | HCC1937 (Breast cancer) |
Future research on the promising heterocyclic compound, this compound, is poised to unlock its full potential across a spectrum of scientific disciplines. As a member of the imidazo[1,2-a]pyridine family—a scaffold recognized as a "privileged" structure in medicinal chemistry—this particular derivative offers a unique combination of a methyl group and a trifluoromethyl group, which can significantly influence its biological activity, physicochemical properties, and metabolic stability. The following sections outline key future research directions and unexplored avenues for this compound, focusing on innovative synthesis, computational design, stereochemistry, molecular modeling, and expansion into new scientific fields.
Q & A
Q. What are the established synthetic routes for 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds, such as β-ketoesters or α,β-unsaturated carbonyls, under acidic or thermal conditions . Optimization involves adjusting solvent systems (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-TsOH). For trifluoromethyl incorporation, electrophilic trifluoromethylation agents (e.g., CF₃I) or pre-functionalized building blocks are used. Purification via column chromatography or recrystallization improves yield (typically 50–70%) and purity (>95%) .
Q. How is the structural integrity of this compound confirmed experimentally?
Multinuclear NMR (¹H, ¹³C, and ¹⁹F) resolves regiochemistry and confirms substituent positions. For example, the trifluoromethyl group shows a characteristic ¹⁹F NMR peak at δ -60 to -70 ppm. IR spectroscopy identifies carbonyl or C-F stretches (~1700 cm⁻¹ and 1100–1250 cm⁻¹, respectively). X-ray crystallography, as demonstrated for related imidazo[1,2-a]pyridines, provides unambiguous confirmation of molecular geometry and non-covalent interactions (e.g., π-stacking) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during trifluoromethyl substitution in imidazo[1,2-a]pyridines?
Regioselectivity at the 2-position is controlled by steric and electronic factors. Electron-deficient pyridine rings favor electrophilic attack at the 2-position. Computational methods (DFT) predict reactivity trends, while directing groups (e.g., methoxy or nitro) can bias substitution patterns. For example, nitration at the 7-position prior to trifluoromethylation directs subsequent reactions .
Q. How do structural modifications at the 2- and 7-positions affect biological activity?
The trifluoromethyl group at the 2-position enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration for neuroactive compounds. Methyl substitution at the 7-position fine-tunes steric bulk, affecting binding to targets like GABA receptors. Structure-activity relationship (SAR) studies show that 7-methyl derivatives exhibit higher selectivity for benzodiazepine receptor subtypes compared to bulkier substituents .
Q. What methodologies resolve spectral data contradictions in imidazo[1,2-a]pyridine derivatives?
Discrepancies in NMR assignments (e.g., overlapping aromatic signals) are resolved via 2D techniques (COSY, HSQC) and deuterium exchange experiments. For crystallographic ambiguities, Hirshfeld surface analysis quantifies intermolecular interactions, while temperature-dependent XRD studies clarify dynamic disorder .
Q. How can computational models predict the pharmacological profile of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like PDE4 or kinases. ADMET prediction tools (e.g., SwissADME) evaluate logP, solubility, and CYP450 interactions. For example, the trifluoromethyl group reduces CYP2D6 metabolism, extending half-life .
Data-Driven Research Challenges
Q. What experimental designs mitigate byproduct formation during cyclocondensation?
Byproducts like regioisomeric imidazo[1,2-c]pyridines arise from competing reaction pathways. Kinetic control (low temperature, short reaction time) favors the thermodynamically less stable imidazo[1,2-a]pyridine. Alternatively, microwave-assisted synthesis reduces side reactions by accelerating kinetics .
Q. How are non-covalent interactions in crystalline derivatives analyzed for drug formulation?
Hirshfeld surface analysis quantifies hydrogen bonding (e.g., N–H···O) and van der Waals interactions. For this compound, C–H···F interactions dominate, contributing to lattice stability. Thermal gravimetric analysis (TGA) assesses stability under formulation conditions (e.g., tablet compression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
